molecular formula C6H5N3S2 B2753319 4-Aminothieno[2,3-d]pyrimidine-2-thiol CAS No. 177355-92-9

4-Aminothieno[2,3-d]pyrimidine-2-thiol

Cat. No.: B2753319
CAS No.: 177355-92-9
M. Wt: 183.25
InChI Key: HEDDJCBSSBXDKX-UHFFFAOYSA-N
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Description

4-Aminothieno[2,3-d]pyrimidine-2-thiol is a chemical compound with the molecular formula C6H5N3S2 and a molecular weight of 183.26 . It is also known by its IUPAC name 4-aminothieno[2,3-d]pyrimidine-2(3H)-thione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5N3S2/c7-4-3-1-2-11-5(3)9-6(10)8-4/h1-2H, (H3,7,8,9,10) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 183.25 .

Scientific Research Applications

Visual Detection and Fluorescent Probes

4-Aminothieno[2,3-d]pyrimidine derivatives have been extensively studied for their potential in visual detection and as fluorescent probes. For instance, a 2-aminothieno[3,4-d]pyrimidine derivative was synthesized and incorporated into oligonucleotides as a fluorescent guanine analogue, allowing for the visual detection of Z-DNA based on different π-stacking of B- and Z-DNA (Park et al., 2014). Similarly, a 2′-O-methylated guanosine analogue based on 2-aminothieno[3,4-d]pyrimidine was developed for constructing a visible nanothermometer, utilizing the B–Z transition of DNA (Yamamoto et al., 2015).

Biological and Chemical Sensing

The versatility of 4-Aminothieno[2,3-d]pyrimidine-2-thiol derivatives extends to biological and chemical sensing. A novel reaction-based fluorescent probe using a derivative was designed for selective discrimination of thiophenols over aliphatic thiols, showing high selectivity and sensitivity (Wang et al., 2012). Additionally, a combinatorial chemistry approach was employed to develop fluorescent probes for biothiol and thiophenol, where pyrimidine moieties were optimized as unique recognition units, demonstrating their applicability in chemical and biological contexts (Xie et al., 2017).

Inhibitory Activity in Therapeutic Applications

4-Aminothieno[2,3-d]pyrimidine derivatives have shown promise as inhibitors in therapeutic applications. For example, a series of 5,6-substituted derivatives were identified as LIMK1 inhibitors, showcasing their potential in medical applications (Sleebs et al., 2011). Additionally, certain derivatives were recognized as ATP-competitive CK2 inhibitors, with specific compounds demonstrating significant inhibitory activity, highlighting their potential in cancer therapy and other medical applications (Ostrynska et al., 2016).

Safety and Hazards

4-Aminothieno[2,3-d]pyrimidine-2-thiol is classified as Acute Tox. 3 Oral - Eye Irrit. 2. It is non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

Properties

IUPAC Name

4-amino-3H-thieno[2,3-d]pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S2/c7-4-3-1-2-11-5(3)9-6(10)8-4/h1-2H,(H3,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDDJCBSSBXDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=S)NC(=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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